

Comprehensive Technical Guide: N-(4-amino-3-methylphenyl)acetamide

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Compound of Interest

Compound Name: *N-(4-amino-3-methylphenyl)acetamide*

CAS No.: 6375-20-8

Cat. No.: B1299178

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Executive Summary

This guide provides an in-depth characterization of **N-(4-amino-3-methylphenyl)acetamide** (CAS 6375-20-8), a critical intermediate in the synthesis of azo dyes and a metabolic derivative of the hair dye precursor toluene-2,5-diamine (PTD). While often confused with its regioisomer N-(3-amino-4-methylphenyl)acetamide, this compound exhibits distinct physicochemical behavior and toxicological profiles.

This document details the molecular weight specifications for analytical validation, outlines the synthesis pathway driven by steric selectivity, and provides a self-validating HPLC-MS protocol for purity assessment.

Part 1: Molecular Identity & Physicochemical Profile

The accurate determination of molecular weight (MW) is the foundational step in quantitative analysis, particularly for stoichiometry in coupling reactions and identification in mass spectrometry.

Molecular Weight Specifications

Property	Value	Technical Context
Molecular Formula	C ₉ H ₁₂ N ₂ O	Basis for elemental composition analysis.
Average Molecular Weight	164.208 g/mol	Used for molarity calculations and gravimetric preparation.
Monoisotopic Mass	164.09496 g/mol	Critical: The exact mass used for high-resolution MS (HRMS) extraction windows (M+H ⁺ = 165.1022).
CAS Number	6375-20-8	Distinct from the 2,4-isomer (CAS 6375-16-2).
Physical Form	Solid (Crystalline)	Typically isolated as colorless to pale grey needles.

Structural Isomerism & Identification

A common analytical error is misidentifying the target as its isomer derived from 2,4-diaminotoluene. The position of the methyl group relative to the acetamide function alters the retention time in chromatography due to steric effects on the amide bond planarity.

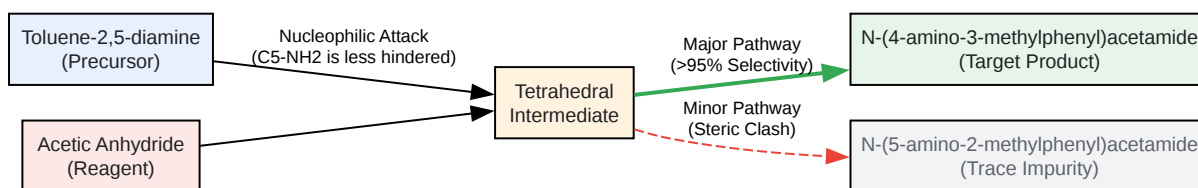
- Target (CAS 6375-20-8): Derived from 2,5-diaminotoluene. The acetamide and amino groups are para to each other.
- Isomer (CAS 6375-16-2): Derived from 2,4-diaminotoluene. The acetamide and amino groups are meta to each other (or ortho depending on acetylation site).

Part 2: Synthesis & Manufacturing Pathway

The synthesis of **N-(4-amino-3-methylphenyl)acetamide** relies on the steric differentiation of the amine groups in 2,5-diaminotoluene (PTD). The amine at position 5 (meta to methyl) is less sterically hindered than the amine at position 2 (ortho to methyl), allowing for selective mono-acetylation.

Reaction Workflow (Self-Validating Protocol)

The following workflow describes the selective acetylation process.



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Figure 1: Selective synthesis pathway demonstrating the steric preference for the C5-amine acetylation in 2,5-diaminotoluene.

Critical Process Parameters

- **Stoichiometry:** Use exactly 1.05 equivalents of Acetic Anhydride. Excess leads to diacetylation (formation of 2,5-diacetamidotoluene).
- **Temperature Control:** Maintain reaction at 0–5°C. Higher temperatures increase the kinetic energy, overcoming the steric barrier at the C2-amine and increasing impurity levels.
- **pH Buffering:** Conduct in a buffered aqueous solution (pH 4.5–5.0) to protonate the more basic aliphatic-like amines if present, though for aromatic amines, solvent polarity controls regioselectivity.

Part 3: Analytical Characterization & Protocols

To validate the molecular weight and identity, a coupled HPLC-MS approach is required. This protocol distinguishes the target from its isomers based on hydrophobicity and mass-to-charge ratio.

HPLC-MS Method (Standard Operating Procedure)

Objective: Quantify purity and confirm MW (164.21 Da).

Instrument Setup:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid (Ionization agent).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.

Gradient Profile:

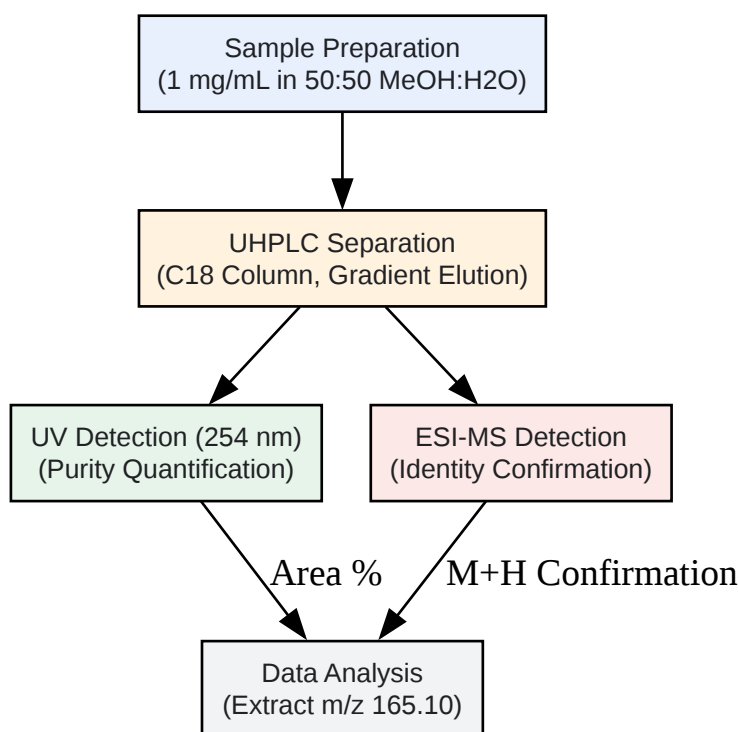
Time (min)	%B	Rationale
0.0	5	Initial equilibration for polar amine retention.
5.0	40	Gradual ramp to separate isomers.
6.0	95	Column wash to remove di-acetylated byproducts.

| 8.0 | 5 | Re-equilibration. |

Detection:

- UV: 254 nm (Aromatic absorption).
- MS (ESI+): Scan range 100–300 m/z.
 - Target Ion: Extract chromatogram at m/z 165.10 [M+H]⁺.
 - Fragment Verification: Look for loss of ketene (-42 Da) yielding m/z ~123 (diaminotoluene core).

Analytical Workflow Diagram



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Figure 2: Integrated analytical workflow for purity and molecular weight confirmation.

Part 4: Safety & Toxicological Context

Understanding the biological fate of **N-(4-amino-3-methylphenyl)acetamide** is crucial for drug and cosmetic safety assessments.

- **Metabolic Origin:** This compound is the primary N-acetylated metabolite of Toluene-2,5-diamine (PTD). The acetylation is catalyzed by N-acetyltransferase 1 (NAT1) in human skin and liver.
- **Detoxification Mechanism:** Unlike the parent diamine, which is a strong skin sensitizer, the N-acetylated metabolite (CAS 6375-20-8) is generally considered a non-sensitizer or weak sensitizer. The acetylation of the amine "masks" the reactive nucleophile, preventing it from binding to skin proteins (haptenization).
- **Handling:** Despite reduced sensitization potential, standard PPE (nitrile gloves, lab coat) is mandatory due to the potential for hydrolysis back to the parent diamine under acidic/basic conditions.

References

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Sources

- [1. N-\(3-amino-4-methylphenyl\)acetamide | C9H12N2O | CID 22865 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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